molecular formula C19H19Cl2NO4S B11105849 2-Chlorophenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

2-Chlorophenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

Cat. No.: B11105849
M. Wt: 428.3 g/mol
InChI Key: JSUUFWDELVWBDL-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate is a chemical compound with the molecular formula C14H18Cl2N2O3S. It is known for its unique structure, which includes a chlorophenyl group, an azepane ring, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of intermediates, followed by their sequential reaction under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or sulfonamides.

Scientific Research Applications

2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chloroacetamide
  • 2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzamide

Uniqueness

2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

(2-chlorophenyl) 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

InChI

InChI=1S/C19H19Cl2NO4S/c20-16-10-9-14(27(24,25)22-11-5-1-2-6-12-22)13-15(16)19(23)26-18-8-4-3-7-17(18)21/h3-4,7-10,13H,1-2,5-6,11-12H2

InChI Key

JSUUFWDELVWBDL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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